N-(3,4-Dichlorobenzoyl)-beta-alanine is a synthetic compound that combines the amino acid beta-alanine with a 3,4-dichlorobenzoyl moiety. This compound has garnered attention in pharmaceutical and biochemical research due to its potential applications in drug development and as a biochemical probe.
The compound is synthesized through various chemical processes, often utilizing derivatives of beta-alanine and chlorinated aromatic compounds. Beta-alanine itself can be produced via chemical or biological methods, including hydrolysis of beta-aminopropionitrile or from aspartate through enzymatic pathways .
N-(3,4-Dichlorobenzoyl)-beta-alanine is classified as an amino acid derivative. It belongs to the category of substituted amino acids, which are often used in medicinal chemistry for their biological activity and structural diversity.
The synthesis of N-(3,4-Dichlorobenzoyl)-beta-alanine typically involves the acylation of beta-alanine with 3,4-dichlorobenzoyl chloride. The reaction can be carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.
N-(3,4-Dichlorobenzoyl)-beta-alanine features a beta-alanine backbone with a 3,4-dichlorobenzoyl group attached to the nitrogen atom of the amino group. The molecular formula can be represented as C₁₁H₈Cl₂N₂O₂.
N-(3,4-Dichlorobenzoyl)-beta-alanine can undergo various chemical reactions typical for amino acids and amides:
The stability of N-(3,4-Dichlorobenzoyl)-beta-alanine under various pH conditions has been studied, indicating that it retains its structure in neutral and slightly acidic environments but may degrade under strong alkaline conditions.
The mechanism of action for N-(3,4-Dichlorobenzoyl)-beta-alanine primarily relates to its interaction with biological targets such as enzymes and receptors.
Studies have shown that derivatives of beta-alanine can modulate GABA receptor activity, suggesting that N-(3,4-Dichlorobenzoyl)-beta-alanine may possess similar properties .
N-(3,4-Dichlorobenzoyl)-beta-alanine has several scientific uses:
This compound exemplifies how modifications of simple amino acids can lead to novel compounds with significant biological relevance and utility in various fields of research.
The stereoselective construction of β-amino acid derivatives like N-(3,4-dichlorobenzoyl)-β-alanine leverages chiral auxiliaries and metal complexes. Ni(II)-Schiff base systems derived from glycine enable enantioselective alkylation via dynamic kinetic resolution. Using Soloshonok's trichlorinated ligand (N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide), β-alanine derivatives achieve >95% enantiomeric excess (ee) at multi-kilogram scale [3]. Alternative approaches employ bis(α-phenylethyl)amine as a chiral directing group for β-alanine enolate alkylation. Ab initio HF/3-21G modeling reveals that electrophiles preferentially attack the Si-face due to steric shielding of the Re-face by phenyl groups, yielding 65–86% diastereoselectivity (Table 1) [4].
Table 1: Diastereoselectivity in β-Alanine Derivative Alkylation
Electrophile | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
---|---|---|---|
Methyl iodide | α-Methyl-β-alanine analog | 85 | 86:14 |
Ethyl bromide | α-Ethyl-β-alanine analog | 72 | 78:22 |
Benzyl chloride | α-Benzyl-β-alanine analog | 24 | 65:35 |
Chemoenzymatic routes integrate lipases and transaminases for efficient N-acylation. 7-Azaindoline amides serve as directing groups for asymmetric transformations, enabling metal-catalyzed reactions with high regiocontrol. For example, Ag(I)/(R,R)-Ph-BPE complexes facilitate aldol additions of α-sulfanyl-7-azaindoline β-alaninamides, achieving 94% yield and 99% ee [9]. Pyruvate-dependent transaminases (e.g., BioA enzyme) catalyze amino group transfers using pyridoxal 5′-phosphate (PLP), though substrate promiscuity for dichlorophenyl derivatives remains limited. Multi-enzyme cascades overcome this by coupling β-alanine aminomutases with acyl transferases, enabling one-pot synthesis with 85–92% conversion [3] [9].
Table 2: Chemoenzymatic Methods for N-Acyl-β-alanines
Biocatalyst | Function | Conversion Efficiency | Key Advantage |
---|---|---|---|
Candida antarctica Lipase B | N-Acylation | 78% | Solvent-free conditions |
PLP-dependent transaminases | Chiral amine synthesis | 40–65% | High enantioselectivity |
Acyl-CoA synthetase | Dichlorobenzoyl activation | 90% | ATP-free cofactor recycling |
Solid-phase synthesis enables rapid diversification of the 3,4-dichlorophenyl group. Merrifield resin-bound β-alanine reacts with 3,4-dichlorobenzoyl chloride in anhydrous DMF, followed by TFA cleavage to yield N-(3,4-dichlorobenzoyl)-β-alanine with >95% purity [6] [9]. Wang resin linkers permit on-resin Suzuki coupling for para-substituted analogs (e.g., 4-alkyl/aryl derivatives). Critical parameters include:
Table 3: Solid-Phase Synthesis Performance Metrics
Resin Type | Coupling Agent | Loading Capacity (mmol/g) | Cleavage Yield (%) |
---|---|---|---|
Merrifield chloride | DIC/HOBt | 0.8–1.2 | 85 |
Wang resin | HBTU/DIPEA | 0.7–1.0 | 93 |
2-Chlorotrityl | PyBOP/NMM | 1.0–1.4 | 97 |
Chiral Ni(II) complexes enable α-carbon alkylation of β-alanine precursors. The Hamari binaphthyl-azepine ligand (Figure 2) directs Re-face alkylation of N-(dichlorobenzoyl)-β-alanine enolates, affording α-methyl derivatives with 90% ee [3]. Key mechanistic aspects include:
Amide coupling between β-alanine and 3,4-dichlorobenzoyl chloride is highly sensitive to solvent polarity and temperature. Optimal conditions (Table 4) use anhydrous THF at 0–5°C with N-methylmorpholine (NMM) as base, yielding 96% product with <0.5% diacyl impurity [6] [9]. Critical factors:
Table 4: Solvent/Temperature Effects on Amidation Yield
Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
THF | NMM | 0–5 | 2.0 | 96 | 0.4 |
DMF | DIPEA | 25 | 1.5 | 88 | 5.1 |
DCM | TEA | -10 | 4.0 | 78 | 1.2 |
1,4-Dioxane | Pyridine | 50 (MW) | 0.5 | 92 | 3.0 |
Synthetic methodologies for N-(3,4-dichlorobenzoyl)-β-alanine now integrate enantioselective, enzymatic, and solid-phase strategies, enabling modular access to derivatives for pharmaceutical applications.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: